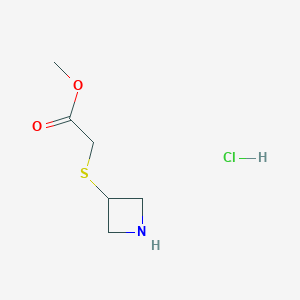![molecular formula C11H15NO2 B1431225 3-[Methyl(phenyl)amino]butanoic acid CAS No. 1211490-06-0](/img/structure/B1431225.png)
3-[Methyl(phenyl)amino]butanoic acid
Vue d'ensemble
Description
3-[Methyl(phenyl)amino]butanoic acid is a complex organic compound. It’s important to note that the exact compound you’re asking about may not be directly available in the literature, but we can analyze similar compounds and their properties .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, N-substituted derivatives of β-aminobutyric acid can be synthesized by direct aza-Michael addition of amines to crotonic acid . The protocol involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis
The molecular structure of a compound is crucial in understanding its properties and reactivity. The exact structure of 3-[Methyl(phenyl)amino]butanoic acid is not directly available, but similar compounds have been analyzed .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, 3-Methylbutanoic acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid has been used to synthesize β-hydroxyisovaleric acid via microbial oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior and potential applications. For similar compounds, properties such as molecular weight, density, melting point, boiling point, and acidity have been reported .Safety And Hazards
Orientations Futures
The future directions for the study and application of 3-[Methyl(phenyl)amino]butanoic acid could involve further exploration of its synthesis, properties, and potential uses. This could include the development of new synthetic methods, the discovery of novel reactions, and the investigation of its biological activity .
Propriétés
IUPAC Name |
3-(N-methylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(8-11(13)14)12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGUFVPBJTCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431142.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)
![4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B1431149.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)

